molecular formula C16H13BrFN3O2 B12344947 N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B12344947
M. Wt: 378.20 g/mol
InChI Key: VHFBRSZCMAZULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core structure substituted with a 4-amino group, a 4-bromo-2-fluorophenyl group, and two methoxy groups at the 6 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Amino Group: The 4-amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.

    Substitution with 4-Bromo-2-Fluorophenyl Group: The 4-bromo-2-fluorophenyl group is introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Methoxylation: The methoxy groups at the 6 and 7 positions are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and amino positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, halides, and other nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
  • N-(4-bromo-2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
  • N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine

Uniqueness

N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to the specific combination of substituents on the quinazoline core. The presence of both bromo and fluoro groups at the phenyl ring, along with the dimethoxy groups, imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H13BrFN3O2

Molecular Weight

378.20 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

InChI

InChI=1S/C16H13BrFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21)

InChI Key

VHFBRSZCMAZULY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.